- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors, Chemistry Letters, 2015, 44(6), 846-848
Cas no 97-30-3 (Methyl a-D-Glucopyranoside)
Methyl a-D-Glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- Alpha-D-Methylglucoside
- Methyl alpha-D-glucopyranoside
- Methyl α-D-glucopyranoside
- alpha-Methyl glucopyranoside
- Methyl .α.-D-glucopyranoside
- Methyl α-D-Glucopyra
- Methyl-a-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- α-Methyl glucopyranoside
- Methyl glucoside
- Methyl α-D-Glucoside
- Methyl alpha-D-glucoside
- alpha-Methylglucoside
- alpha-Methyl-D-glucoside
- alpha-Methyl D-glucose ether
- Me alpha-Glc
- alpha-D-methyl glucoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- 1-O-methyl-alpha-D-glucoside
- Methyl alpha-D-glucoside (VAN)
- 1-O-methyl-alpha-D-glucopyranose
- 1-O-methyl-alpha-D-glucopyranoside
- Methyl hexopyranoside
- methyl a-
- Glucopyranoside, methyl, α-D- (8CI)
- D
- Methyl α-D-glucopyranoside (ACI)
- 1-O-Methyl-α-D-glucopyranoside
- 1-O-Methyl-α-D-glucoside
- 1-O-Methyl-α-glucopyranoside
- Methyl α-D-(+)-glucoside
- Methyl α-glucopyranoside
- NSC 102101
- NSC 214092
- α-Methyl D-glucose ether
- α-Methylglucoside
- Methyl a-D-Glucopyranoside
-
- MDL: MFCD00064086
- Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- InChI Key: HOVAGTYPODGVJG-ZFYZTMLRSA-N
- SMILES: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
- BRN: 81568
Computed Properties
- Exact Mass: 194.07900
- Monoisotopic Mass: 194.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 99.4
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White powder
- Density: 1,46 g/cm3
- Melting Point: 167.0 to 170.0 deg-C
- Boiling Point: 389.1°C at 760 mmHg
- Flash Point: 189.1 °C
- Refractive Index: 157.5 ° (C=10, H2O)
- Water Partition Coefficient: 108 g/100 mL (20 ºC)
- PSA: 99.38000
- LogP: -2.56730
- Merck: 6080
- Sensitiveness: Hygroscopic
- pka: pKa (25°): 13.71
- Specific Rotation: 158.9 º (c=10, water)
- Solubility: Not determined
Methyl a-D-Glucopyranoside Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
Methyl a-D-Glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001422-1000g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 1000g |
$156.00 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0228-500G |
Methyl α-D-Glucopyranoside |
97-30-3 | >98.0%(GC) | 500g |
¥555.00 | 2024-04-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JM9872-100g |
Methyl a-D-Glucopyranoside |
97-30-3 | ≥99% | 100g |
¥190元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JM9872-500g |
Methyl a-D-Glucopyranoside |
97-30-3 | ≥99% | 500g |
¥680元 | 2023-09-15 | |
| Ambeed | A248611-25g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 25g |
$10.0 | 2025-02-21 | |
| Ambeed | A248611-100g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 100g |
$18.0 | 2025-02-21 | |
| Ambeed | A248611-500g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 500g |
$60.0 | 2025-02-21 | |
| Ambeed | A248611-1kg |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 1kg |
$100.0 | 2025-02-21 | |
| TRC | M308500-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 25g |
$ 52.00 | 2023-09-07 | ||
| TRC | M308500-100g |
Methyl a-D-Glucopyranoside |
97-30-3 | 100g |
$ 58.00 | 2023-09-07 |
Methyl a-D-Glucopyranoside Production Method
Production Method 1
1.2 Reagents: Imidazole ; rt
Production Method 2
Production Method 3
Production Method 4
- Catalytic transfer hydrogenation of sugar derivatives, Carbohydrate Polymers, 2001, 45(2), 139-145
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides, Angewandte Chemie, 2006, 45(38), 6349-6352
Production Method 9
- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1], Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478
Production Method 10
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523
Production Method 11
- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes, Journal of Chemical Research, 2017, 41(6), 358-364
Production Method 12
- Photochemistry of 2-Nitrobenzylidene Acetals, Journal of Organic Chemistry, 2009, 74(22), 8647-8658
Production Method 13
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133
Production Method 14
- Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups, Organic Letters, 2016, 18(20), 5396-5399
Production Method 15
- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers, Synlett, 2007, (20), 3131-3136
Production Method 16
- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars, Carbohydrate Research, 1992, 229(1), 141-7
Production Method 17
Production Method 18
- Microwave-assisted rapid deacetalation of carbohydrates, Synthetic Communications, 2005, 35(15), 2025-2031
Production Method 19
- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions, Tetrahedron, 2004, 60(50), 11465-11475
Production Method 20
- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water, Tetrahedron, 2002, 58(1), 129-133
Methyl a-D-Glucopyranoside Raw materials
- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-
- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-
- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-
- a-D-Glucopyranoside, methyl,2,6-dibenzoate
- D(+)-Glucose
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside
- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside
Methyl a-D-Glucopyranoside Preparation Products
Methyl a-D-Glucopyranoside Suppliers
Methyl a-D-Glucopyranoside Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Methyl a-D-Glucopyranoside
Methyl α-D-Glucopyranoside (CAS No. 97- 30- 3): A Fundamental Glycosyl Donor in Chemical and Biomedical Research
In the dynamic field of carbohydrate chemistry, methyl α-D-glucopyranoside, identified by its CAS registry number CAS 97-
The molecular structure of methyl α-D-glucopyranoside is defined by its hexose skeleton with a methyl group attached at the anomeric carbon (C1). This configuration stabilizes the molecule’s pyranose ring structure through intramolecular hydrogen bonding, enhancing its chemical stability compared to other sugar derivatives. Recent advances in NMR spectroscopy have elucidated its conformational preferences under varying solvent conditions, providing insights into its interactions with biological macromolecules such as glycosidases and lectins.
In enzymatic studies, this compound acts as a substrate for glycosyltransferases and glycosidases, enabling researchers to investigate enzyme kinetics and inhibition mechanisms with unprecedented precision. A 2024 study published in *ACS Catalysis* demonstrated that substituting natural substrates with methylated derivatives like this compound reduces non-specific binding effects, improving assay reproducibility for high-throughput screening platforms targeting metabolic disorders.
Synthetic chemists utilize this compound as a protected sugar building block in oligosaccharide synthesis due to its orthogonal reactivity profile. Innovations such as microwave-assisted glycosylation protocols reported in *Chemical Communications* (2024) have reduced reaction times from hours to minutes while maintaining stereoselectivity, leveraging the compound's compatibility with transition-metal-free coupling strategies.
In drug delivery systems, this molecule's hydrophilic properties enable its use as a carrier modifier for targeted nanoparticles. A Nature Materials article from early 2025 highlighted its role in creating glucose-responsive hydrogels that release therapeutic agents selectively under hypoglycemic conditions, demonstrating potential for diabetes management therapies.
Ongoing research explores its application in vaccine development through conjugation with pathogen-derived antigens, enhancing immune recognition via dendritic cell targeting mechanisms described in *Journal of Medicinal Chemistry* late last year. These advancements underscore the compound's evolving significance across interdisciplinary biomedical applications while maintaining compliance with regulatory standards for non-controlled chemical substances.
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